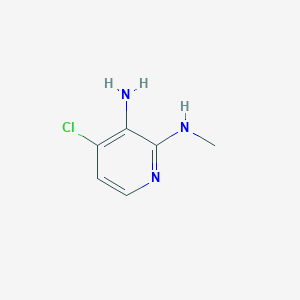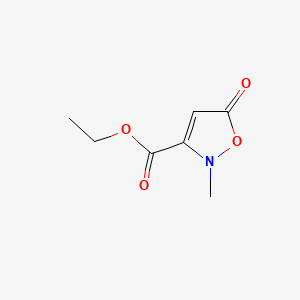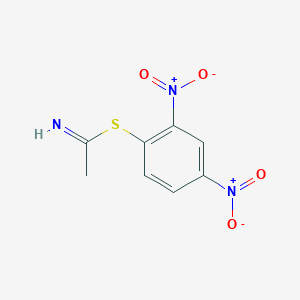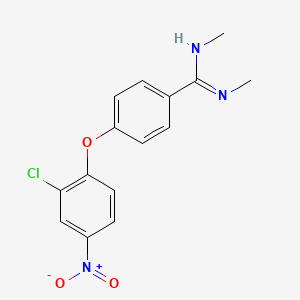
4-Chloro-N2-methylpyridine-2,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-クロロ-N2-メチルピリジン-2,3-ジアミンは、分子式C6H8ClN3を持つ複素環式芳香族アミンです。この化合物は、ピリジン環の4位に塩素原子、N2位にメチル基が存在することを特徴としています。それは様々な化学反応で使用され、特に化学と生物学の分野における科学研究において応用されています。
2. 製法
合成ルートと反応条件
4-クロロ-N2-メチルピリジン-2,3-ジアミンの合成は、通常、N2-メチルピリジン-2,3-ジアミンの塩素化を含みます。一般的な方法の1つは、N2-メチルピリジン-2,3-ジアミンとチオニルクロリド(SOCl2)を還流条件下で反応させることです。反応は以下のように進行します。
N2-methylpyridine-2,3-diamine+SOCl2→this compound+SO2+HCl
工業生産方法
工業的な設定では、4-クロロ-N2-メチルピリジン-2,3-ジアミンの生産には、高い収率と純度を確保するために連続フロープロセスが関与する可能性があります。自動化された反応器と、温度、圧力、試薬濃度などの反応パラメータの精密な制御は、大規模生産にとって重要です。
3. 化学反応の分析
反応の種類
4-クロロ-N2-メチルピリジン-2,3-ジアミンは、以下を含む様々な化学反応を起こします。
置換反応: 塩素原子は、アミンやチオールなどの他の求核剤によって置換される可能性があります。
酸化反応: この化合物は、対応するN-酸化物に酸化される可能性があります。
還元反応: ニトロ基の還元は、対応するアミンを生成する可能性があります。
一般的な試薬と条件
置換: 穏やかな条件下で、ナトリウムアミド(NaNH2)やチオ尿素などの試薬を使用できます。
酸化: 過酸化水素(H2O2)やm-クロロ過安息香酸(m-CPBA)などの酸化剤が一般的に使用されます。
還元: リチウムアルミニウムハイドライド(LiAlH4)や触媒の存在下での水素ガス(H2)などの還元剤を使用できます。
形成される主な生成物
置換: N2-メチルピリジン-2,3-ジアミン誘導体の生成。
酸化: N-酸化物の生成。
還元: 対応するアミンの生成。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N2-methylpyridine-2,3-diamine typically involves the chlorination of N2-methylpyridine-2,3-diamine. One common method is the reaction of N2-methylpyridine-2,3-diamine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
N2-methylpyridine-2,3-diamine+SOCl2→this compound+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.
化学反応の分析
Types of Reactions
4-Chloro-N2-methylpyridine-2,3-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the nitro group can lead to the formation of corresponding amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or thiourea can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed
Substitution: Formation of N2-methylpyridine-2,3-diamine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
科学的研究の応用
4-クロロ-N2-メチルピリジン-2,3-ジアミンは、科学研究においていくつかの応用があります。
化学: より複雑な複素環式化合物の合成における構成要素として使用されます。
生物学: 抗菌作用や抗癌作用など、潜在的な生物活性について調査されています。
医学: 新しい治療薬の開発のための潜在的なリード化合物として探求されています。
工業: 染料、農薬、医薬品の製造に使用されています。
作用機序
4-クロロ-N2-メチルピリジン-2,3-ジアミンの作用機序は、特定の分子標的との相互作用を含みます。この化合物は、特定の酵素または受容体の阻害剤として作用し、生化学経路の調節につながります。たとえば、DNA複製やタンパク質合成に関与する酵素の活性を阻害し、それによってその生物学的効果を発揮する可能性があります。
類似化合物との比較
類似化合物
- 3-クロロ-N2-メチルピリジン-2,5-ジアミン
- 2-クロロ-N4-メチルピリジン-3,4-ジアミン
- 4-クロロ-N-メチルピリジン-2-カルボキサミド
比較
4-クロロ-N2-メチルピリジン-2,3-ジアミンは、ピリジン環における特定の置換パターンによって独特であり、異なる化学的および生物学的特性を付与します。その類似体と比較して、化学反応における反応性と選択性が異なり、生物活性も異なる可能性があります。
特性
分子式 |
C6H8ClN3 |
|---|---|
分子量 |
157.60 g/mol |
IUPAC名 |
4-chloro-2-N-methylpyridine-2,3-diamine |
InChI |
InChI=1S/C6H8ClN3/c1-9-6-5(8)4(7)2-3-10-6/h2-3H,8H2,1H3,(H,9,10) |
InChIキー |
VNSMHYPPBXPNCV-UHFFFAOYSA-N |
正規SMILES |
CNC1=NC=CC(=C1N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[(1Z)-2-[1-(4-isopropoxyphenyl)-1,3-benzodiazol-5-yl]ethenyl]phenyl}propan-2-ol](/img/structure/B12469380.png)
![N-{[(2-hydroxy-2-phenylethyl)carbamoyl]oxy}propanimidoyl chloride](/img/structure/B12469392.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)alaninamide](/img/structure/B12469399.png)


![2-(4-Methoxyphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12469425.png)

![1-(2-Hydroxy-3-phenoxypropyl)-1-methyl-4-[(4-nitrophenyl)carbonyl]piperazin-1-ium](/img/structure/B12469431.png)
![3,5-dimethylphenyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12469435.png)
![N-benzyl-N-(2-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide](/img/structure/B12469457.png)
![1-Bromo-17-(2,5-dimethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12469460.png)



